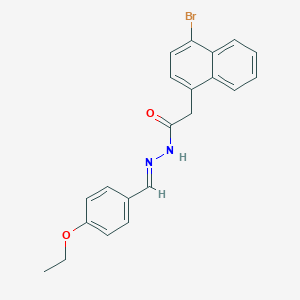
BIPHENYL-4,4'-DIYL BIS(2-IODOBENZOATE)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate is a complex organic compound with the molecular formula C26H16I2O4 and a molar mass of 646.21178 g/mol . This compound is characterized by the presence of iodine atoms and biphenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-iodobenzoic acid with 4-hydroxybiphenyl in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an ester bond . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate involves its interaction with specific molecular targets. The iodine atoms in the compound can form strong bonds with electron-rich sites in biological molecules, leading to the formation of stable complexes. These interactions can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate can be compared with other similar compounds, such as:
4-(2-(((1,1’-Biphenyl)-4-yloxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: This compound has a similar structure but includes a carbohydrazonoyl group, which can alter its chemical properties and reactivity.
2-Iodobenzoic Acid Derivatives: These compounds share the 2-iodobenzoic acid moiety but differ in their substituents, leading to variations in their chemical behavior and applications.
The uniqueness of 4’-{[(2-Iodophenyl)carbonyl]oxy}[1,1’-biphenyl]-4-yl 2-iodobenzoate lies in its specific combination of iodine atoms and biphenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16I2O4 |
|---|---|
Molecular Weight |
646.2g/mol |
IUPAC Name |
[4-[4-(2-iodobenzoyl)oxyphenyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C26H16I2O4/c27-23-7-3-1-5-21(23)25(29)31-19-13-9-17(10-14-19)18-11-15-20(16-12-18)32-26(30)22-6-2-4-8-24(22)28/h1-16H |
InChI Key |
YVHGIHSIJFEDTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B400154.png)
![11-benzyl-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B400155.png)

![3,5-dibromo-2-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400161.png)
![4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL 4-BROMOBENZOATE](/img/structure/B400162.png)
![5-bromo-2-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400164.png)
![4-[(E)-{2-[(4-tert-butylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B400165.png)
![N-(2-{2-[(5-iodo-2-furyl)methylene]hydrazino}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B400167.png)
![N-{3-[(6-bromo-2-hydroxy-3-methoxybenzylidene)amino]phenyl}benzamide](/img/structure/B400170.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B400171.png)
![(1E)-1-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400173.png)
![3,5-dimethyl-N-[(E)-pyridin-3-ylmethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B400175.png)
![(1E)-1-[(2-METHOXYPHENYL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400176.png)

